Fosfestrol Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAXRQNRRXUMY-MJCKVQKWSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4719-75-9, 23519-26-8 | |
| Record name | Fosfestrol tetrasodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbestrol diphosphate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFESTROL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Prodrug Bioconversion Mechanisms
Advanced Synthetic Methodologies for Fosfestrol (B1227026) Sodium
The synthesis of fosfestrol involves the chemical modification of diethylstilbestrol (B1670540) (DES) to incorporate phosphate (B84403) moieties. This process is crucial for its function as a prodrug, imparting improved solubility and a modified pharmacokinetic profile compared to the parent compound.
Prodrug Activation Pathways and Enzymatic Hydrolysis
Fosfestrol functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted into its active metabolite, diethylstilbestrol (DES), within the body. This conversion is primarily mediated by enzymatic processes.
Molecular and Cellular Mechanisms of Action
Estrogen Receptor Agonism and Downstream Signaling in Cellular Models
As an estrogen, fosfestrol's active metabolite, DES, acts as an agonist of the estrogen receptors (ER). wikipedia.org This interaction is the foundational step for its hormone-mediated effects.
Fosfestrol (B1227026), through its conversion to DES, interacts with estrogen receptors, which are the primary biological targets for estrogens like estradiol. wikipedia.org Estrogens diffuse into target cells and bind to these protein receptors. drugbank.com Target cells for estrogenic action include those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. drugbank.com The activation of these receptors initiates a cascade of cellular events that alter gene expression and protein synthesis. While the broader literature describes two main estrogen receptor subtypes, ERα and ERβ, which can have different and sometimes opposing effects, the specific interactions of fosfestrol's metabolites with each subtype in various cellular models are a subject of detailed endocrinological research.
The binding of an estrogen to its receptor triggers significant downstream signaling. This leads to an increase in the hepatic synthesis of various proteins, including sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). drugbank.com A key consequence of this signaling is the suppression of follicle-stimulating hormone (FSH) release from the anterior pituitary. drugbank.com Furthermore, the activation of estrogenic pathways can influence cell growth and apoptosis, with research indicating that DES can induce apoptosis in prostatic cancer cells through the upregulation of transforming growth factor-beta (TGF-β). nih.gov
Antigonadotropic Effects at the Molecular and Cellular Level
Fosfestrol exhibits potent antigonadotropic effects, meaning it interferes with the function of the gonads (testes in males). wikipedia.org This action is central to its mechanism in androgen-dependent conditions.
The primary mechanism for fosfestrol's antigonadotropic action is the negative feedback inhibition it exerts on the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov The HPG axis is a tightly regulated hormonal cascade where the hypothalamus releases gonadotropin-releasing hormone (GnRH), prompting the pituitary gland to secrete luteinizing hormone (LH) and FSH. nih.govwikipedia.org LH, in particular, stimulates the Leydig cells in the testes to produce testosterone (B1683101). nih.govfrontiersin.org
By acting as a powerful estrogen agonist, the active metabolite of fosfestrol suppresses the release of GnRH from the hypothalamus and LH from the pituitary. nih.govdrugbank.comnih.gov This disruption of the HPG axis effectively shuts down the primary signal for testicular androgen production.
The suppression of testosterone is a direct consequence of the HPG axis modulation. By inhibiting the pituitary gland's release of luteinizing hormone, fosfestrol removes the key molecular signal required for testosterone synthesis in the testes. nih.govnih.gov This leads to a rapid and significant decrease in circulating testosterone levels, often reaching the castrate range within a short period after therapy initiation. wikipedia.org Additionally, the estrogen-induced increase in SHBG levels further reduces the amount of free, biologically active testosterone available to target tissues. nih.gov
| Mechanism | Molecular Target/Pathway | Cellular/Systemic Outcome |
|---|---|---|
| Estrogen Receptor Agonism | Estrogen Receptors (ERα, ERβ) | Alteration of gene expression; induction of apoptosis via TGF-β upregulation. nih.gov |
| HPG Axis Modulation | Hypothalamus (GnRH suppression), Pituitary Gland (LH suppression) | Reduced stimulus for gonadal steroidogenesis. nih.govnih.gov |
| Testosterone Suppression | Leydig Cell stimulation (via reduced LH) | Drastic reduction in serum testosterone levels to castrate range. wikipedia.org |
| Direct Cytotoxicity | Mitochondrial Electron Transport Chain | Inhibition of cellular respiration and induction of cell death. nih.gov |
Direct Cellular Effects and Cytotoxicity in In Vitro Models
Beyond its hormone-mediated mechanisms, fosfestrol and its metabolites have been shown to exert direct cytotoxic effects on cancer cells, particularly in hormone-refractory prostate cancer cell lines. wikipedia.orgnih.gov This suggests a mechanism of action that is independent of androgen levels.
One key advantage noted in research is that fosfestrol, as a prodrug, can selectively accumulate in prostatic cancer cells. nih.gov These cells are rich in the enzyme acid phosphatase, which dephosphorylates fosfestrol, converting it into the cytotoxic DES locally at the tumor site. nih.gov This targeted activation contributes to its direct cellular effects. Research findings indicate that these active metabolites can inhibit the mitochondrial electron flow from Ubiquinone to Cytochrome C1, disrupting cellular energy production and leading to cell death. nih.gov This direct cytotoxic activity provides a therapeutic avenue even when cells are no longer responsive to hormonal manipulation. nih.gov
| Study Focus | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Symptomatic and PSA Response | Metastatic Castration-Resistant Prostate Cancer (CRPC) | Symptomatic response observed in 83% of patients. | nih.gov |
| Prostate-Specific Antigen (PSA) Response | Metastatic CRPC | A >50% PSA response was seen in 63% of patients. | nih.gov |
| Response in Hormone-Refractory Disease | Hormone-Refractory Prostate Cancer | Subjective improvement reported in 75% of patients. | nih.gov |
| Tumor Marker Decrease | Hormone-Refractory Prostate Cancer | A greater than 50% decrease in tumor markers was seen in 50% of patients. | nih.gov |
Inducement of Apoptosis in Sensitive Cell Lines
Fosfestrol, through its active form DES, has been demonstrated to induce apoptosis, or programmed cell death, in various prostate cancer cell lines. nih.govnih.gov This pro-apoptotic effect is a key component of its anti-neoplastic activity. Research has shown that both androgen-sensitive and androgen-insensitive prostate cancer cells are susceptible to this effect. oup.com
Studies have observed DNA fragmentation, a hallmark of apoptosis, in prostate cancer cells upon treatment with DES. oup.com This effect was found to be both time- and concentration-dependent. oup.com The induction of apoptosis by DES appears to be independent of the estrogen receptor status of the cancer cells. nih.gov
| Cell Line | Androgen Sensitivity | Effect of DES/DESdP | Key Findings |
|---|---|---|---|
| LNCaP | Sensitive | Induces apoptosis | Androgen-sensitive cells show an increase in apoptosis. oup.com |
| DU145 | Insensitive | Induces apoptosis | Androgen-insensitive cells exhibit a notable increase in apoptosis. oup.com |
| PC-3 | Insensitive | Induces apoptosis | Apoptotic bodies observed in the nuclei. nih.gov |
| 22RV1 | - | Induces apoptosis | Proteomic analysis reveals upregulation of pro-apoptotic factors. nih.gov |
Disruption of Mitochondrial Electron Transport
The active metabolites of fosfestrol have been found to directly impact mitochondrial function, a critical aspect of cellular metabolism and survival. Specifically, these metabolites are reported to inhibit the mitochondrial bc1-complex. nih.gov This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production.
Inhibition of DNA and RNA Synthesis in Prostatic Tissue Models
While direct studies on the inhibition of DNA and RNA synthesis by fosfestrol in prostatic tissue models are limited, related research provides some insights. The active metabolite, DES, has been shown to inhibit the enzyme telomerase in prostate cancer cell lines. nih.gov Telomerase is crucial for maintaining telomere length and is often upregulated in cancer cells, allowing for uncontrolled proliferation. By inhibiting this enzyme, DES interferes with the replicative potential of cancer cells.
Impact on DNA Polymerase Activity
The direct impact of fosfestrol or its metabolites on DNA polymerase activity in prostate cancer is an area that requires more specific investigation. However, research in other models has suggested that stilbene (B7821643) estrogens like DES can compromise the DNA repair system. In a study on stilbene estrogen-induced kidney tumors, mutations and reduced expression of DNA polymerase beta were observed. diethylstilbestrol.co.uk This suggests that DES may indirectly affect DNA integrity by impairing the fidelity of DNA repair mechanisms. diethylstilbestrol.co.uk
Effects on Microtubule Assembly and Cell Cycle Progression
Fosfestrol's active form, DES, has been shown to interfere with the cellular machinery responsible for cell division. It produces a dose-dependent increase in the mitotic index of the human prostatic tumor cell line DU 145, which is a result of metaphase arrest. nih.gov This arrest is believed to be caused by the action of DES on spindle microtubules. nih.gov
Further evidence indicates that DES directly affects microtubule dynamics by inhibiting the assembly of isolated brain microtubules. nih.gov This disruption of microtubule function leads to a blockage in the cell cycle, preventing cancer cells from completing mitosis and proliferating. Studies have shown that both DES and its diphosphate (B83284) can induce metaphase arrest and inhibit the growth of various mammalian cells. oup.com
Gene Expression and Protein Regulation Studies
The influence of fosfestrol extends to the regulation of gene expression, further contributing to its cellular effects.
Upregulation of Transforming Growth Factor Beta (TGF-β) in Cellular Models
Studies in human prostate cancer have demonstrated that hormonal treatments, including the use of diethylstilbestrol (B1670540), can lead to the upregulation of extracellular transforming growth factor-beta 1 (TGF-β1). nih.gov This upregulation was primarily observed in the stroma surrounding the tumor cells. nih.gov TGF-β1 is a multifunctional cytokine that can act as a growth inhibitor for epithelial cells. nih.gov The induction of this growth inhibitor by hormonal manipulation suggests a potential mechanism by which fosfestrol exerts its anti-proliferative effects in prostate cancer. nih.gov This effect has been noted in both clinically responding and relapsed tumors. nih.gov
Advanced Methodologies for Research and Characterization
Analytical Techniques for Compound Quantification and Purity Assessment in Research Matrices
Accurate analytical methods are fundamental for understanding the properties and behavior of Fosfestrol (B1227026) Sodium in research settings. Several techniques have been explored and applied for its determination and the assessment of its purity.
Spectrophotometric Determination Methods
Spectrophotometric methods, particularly those utilizing ultraviolet-visible (UV-Vis) spectroscopy, are valuable for the quantitative analysis of Fosfestrol Sodium and the identification of its impurities. Research has demonstrated the application of UV irradiation for transforming specific impurities into measurable compounds. For instance, unesterified free stilbestrol, an impurity in this compound, can be extracted and subsequently transformed by short-wave UV irradiation into a tricyclic conjugated tetraene-dione structure, which is then measurable at 418 nm epdf.pub. This method allows for the determination of impurities with a specified limit, such as 0.15% for free stilbestrol epdf.pub. In related contexts, spectrophotometric determination has also been employed using specific wavelengths like 262 nm and 410 nm for related compounds, highlighting the utility of UV-Vis spectroscopy in the characterization of phosphonooxy stilbene (B7821643) derivatives google.com.
Table 1: Spectrophotometric Determination Parameters for this compound and Related Compounds
| Analyte/Impurity | Method | Wavelength(s) (nm) | Limit/Parameter | Source |
| Unesterified free stilbestrol | UV irradiation followed by measurement | 418 | 0.15% | epdf.pub |
| Compound I (related) | UV-Vis Spectrophotometry | 262, 410 | Not specified | google.com |
| This compound | Infrared (IR) Spectroscopy (Mull) | 400-2000 | Spectral data | scribd.com, nhathuocngocanh.com |
Capillary Electrophoresis Applications for Analysis
Capillary Electrophoresis (CE) offers a sensitive and efficient approach for the analysis of this compound, particularly in pharmaceutical formulations. Studies have described CE methods capable of determining Fosfestrol levels with high sensitivity and short analysis times, while also minimizing solvent consumption smolecule.com. The British Pharmacopoeia also lists Capillary Electrophoresis as an analytical method (2.2.47.), indicating its recognized role in pharmaceutical analysis slideshare.net, scribd.com.
Table 2: Applications of Capillary Electrophoresis in this compound Analysis
| Application | Reported Advantages | Source |
| Quantification in pharmaceutical formulations | High sensitivity, short analysis time, minimal solvent use | smolecule.com |
| General Pharmaceutical Analysis | Recognized method (BP 2.2.47.) | slideshare.net, scribd.com |
High-Performance Liquid Chromatography (HPLC) with UV Detection for Compound Isolation and Analysis
High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a cornerstone technique for both the isolation and quantitative analysis of this compound. Preparative HPLC has been utilized to isolate compounds for further characterization, such as mass spectrometric and NMR studies, enabling detailed structural elucidation of impurities or related substances epdf.pub. HPLC methods are also recognized in pharmacopoeial standards for pharmaceutical analysis, underscoring their importance in quality control and research slideshare.net, daum.net.
Table 3: Applications of HPLC in this compound Research
| Application | Technique Details | Notes | Source |
| Compound Isolation and Analysis | High-Performance Liquid Chromatography (HPLC) | Often coupled with UV detection. Preparative HPLC used for isolation. | epdf.pub, slideshare.net |
| Analysis of Metabolites in Biological Matrices | Reversed-phase negative ion HPLC/MS with ion-pairing | Ion-pairing agents (e.g., dimethylhexyl amine) can be useful epdf.pub. | epdf.pub |
| Pharmaceutical Analysis | HPLC | Recognized method in pharmacopoeial standards. | slideshare.net, daum.net |
Homogeneous Ion Pair Extraction Techniques for Biological Sample Analysis
For the analysis of this compound or its metabolites in complex biological matrices, techniques involving ion-pairing agents are relevant. While direct mentions of "homogeneous ion pair extraction" specifically for this compound in biological samples are limited in the provided results, the use of ion-pairing agents in conjunction with chromatography, such as reversed-phase negative ion HPLC/MS, is noted for identifying metabolites of related bisphosphonate drugs epdf.pub. This approach can aid in extracting and concentrating analytes from biological fluids, facilitating their subsequent detection and quantification.
Innovative Formulation Strategies for Enhanced Research Applications
Research into novel formulation strategies aims to improve the delivery, stability, and efficacy of active pharmaceutical ingredients.
Development and Characterization of Nanoparticle Systems (e.g., Cubosomes)
Specific research findings detailing the development and characterization of nanoparticle systems, such as cubosomes, for this compound were not identified within the provided search results. While general pharmaceutical formulation aspects, including the use of triacylglycerol mixtures, are mentioned in patent literature google.com, the application of advanced nanocarrier systems like cubosomes to this compound is not explicitly described in the retrieved information.
Structure Activity Relationship Sar Studies
Influence of Chemical Structure on Estrogen Receptor Binding Affinity
Fosfestrol (B1227026) sodium itself, being a diphosphate (B83284) ester of diethylstilbestrol (B1670540), is biologically inactive and does not effectively bind to estrogen receptors (ERs). wikipedia.org Its activity is entirely dependent on its in vivo conversion to diethylstilbestrol (DES) through the enzymatic cleavage of its phosphate (B84403) groups. patsnap.com Therefore, the discussion of ER binding affinity centers on the structure of DES.
The potent estrogenic activity of DES is a result of its unique molecular structure, which allows it to mimic the natural hormone 17β-estradiol and bind with high affinity to both estrogen receptor subtypes, ERα and ERβ. patsnap.comwikipedia.org Several key structural features are essential for this high-affinity binding:
Phenolic Hydroxyl Groups: The two phenolic hydroxyl (-OH) groups on the phenyl rings are critical. nih.gov They act as hydrogen bond donors and acceptors, mimicking the function of the 3-hydroxyl and 17β-hydroxyl groups of estradiol. The distance between these two hydroxyl groups in the trans-conformation of DES closely matches that of estradiol, allowing for optimal interaction with key amino acid residues (like Arg394 and Glu353) in the ligand-binding domain of the ER. nih.govnih.gov
Non-steroidal Stilbene (B7821643) Core: The rigid, planar stilbene backbone properly orients the two phenyl rings and their essential hydroxyl groups. nih.gov This scaffold ensures the molecule fits snugly within the hydrophobic binding pocket of the estrogen receptor.
Table 1: Relative Binding Affinity (RBA) of Diethylstilbestrol and Related Compounds for Estrogen Receptors
This table illustrates how structural modifications affect the binding affinity for estrogen receptors, with 17β-Estradiol set as the reference standard (RBA = 100%).
| Compound | Key Structural Feature | Relative Binding Affinity (RBA) for ERα (%) | Significance of Structure |
|---|---|---|---|
| 17β-Estradiol | Endogenous steroidal estrogen | 100 | Reference standard for high-affinity binding. |
| Diethylstilbestrol (DES) | trans-stilbene core with two p-hydroxyls and two ethyl groups | ~295-468 | Optimal non-steroidal mimic of estradiol; higher affinity due to favorable hydrophobic and hydrogen-bonding interactions. wikipedia.org |
| (Z,Z)-Dienestrol | Metabolite of DES; different double bond configuration | Lower than DES | Geometric isomerism alters the distance between hydroxyl groups, reducing the fit in the ER binding pocket. |
| 4,4'-Dimethoxystilbene | Hydroxyl groups are replaced by methoxy (B1213986) (-OCH3) groups | Marginal / Inactive | Blocking the essential phenolic hydroxyl groups prevents critical hydrogen bonding with the receptor, drastically reducing affinity. researchgate.net |
| Fosfestrol Sodium | Phosphate esters masking the hydroxyl groups | Inactive | The bulky, charged phosphate groups prevent the molecule from entering and binding to the hydrophobic ER pocket. wikipedia.org |
Relationship between Substituent Groups and Specific Biological Activities
The biological activity of stilbene-based estrogens is highly sensitive to the nature and position of substituent groups on the core structure. These modifications can dramatically alter a compound's potency, selectivity, and even switch its function from agonistic to antagonistic.
Hydroxyl Groups: As established, the 4,4'-hydroxyl groups are paramount for estrogenic (agonist) activity. jst.go.jp Masking or removing these groups, for instance by methylation to form methoxy (-OCH3) substituents, typically leads to a loss of activity. researchgate.netnih.gov However, some methoxylated stilbenes can be metabolically demethylated in vivo to regenerate the active hydroxylated form. researchgate.net
Alkyl Groups on the Ethylene Bridge: The ethyl groups in DES contribute significantly to its high potency. Replacing them with smaller (e.g., methyl) or no substituents generally reduces estrogenic activity. This is because the alkyl groups enhance the hydrophobicity of the linkage, which is a requirement for higher activity. researchgate.net
Polar or Bulky Substituents: The introduction of polar groups, such as carboxylic acids, or sterically demanding (bulky) substituents tends to decrease ER binding and, consequently, biological activity. nih.gov These groups can interfere with the compound's ability to fit within the confined space of the receptor's binding pocket or introduce unfavorable electrostatic interactions.
Halogenation: Introducing halogens like bromine onto the phenyl rings can impact activity. While some halogenated derivatives may still bind to the receptor, they often fail to activate it effectively, thereby acting as antagonists rather than agonists. longwood.edu This suggests that while binding is possible, the substituent prevents the conformational change in the receptor necessary for initiating a biological response.
Table 2: Effect of Substituent Groups on the Biological Activity of Stilbene Derivatives
This table summarizes how different chemical groups attached to the stilbene core influence the resulting biological effects.
| Substituent Group / Modification | Position | Effect on Biological Activity | Mechanism |
|---|---|---|---|
| Phosphate Ester (-OPO3H2) | 4,4'-hydroxyl positions | Inactivation (Prodrug) | Masks the essential hydroxyl groups, preventing ER binding until cleaved by phosphatases. patsnap.com |
| Methoxy (-OCH3) | 4,4'-hydroxyl positions | Greatly reduced or abolished activity | Prevents critical hydrogen bonding. Activity may be restored if metabolically converted back to -OH. researchgate.net |
| Ethyl (-CH2CH3) | Ethylene bridge | Enhanced estrogenic activity | Increases hydrophobicity and maintains optimal conformation for high-affinity binding. researchgate.net |
| Carboxylic Acid (-COOH) | Side chain | Decreased ER binding and activity | The polar nature of the group is unfavorable in the hydrophobic binding pocket. nih.gov |
| Bulky Groups | Various | Antagonistic or reduced agonist activity | Steric hindrance prevents the receptor from adopting its active conformation, even if binding occurs. nih.gov |
Design Principles for Modulating Compound Stability and Prodrug Characteristics
This compound is a classic example of a carrier-linked prodrug, designed to overcome specific limitations of the parent drug, DES. The primary objectives of this prodrug strategy are to improve aqueous solubility and enable targeted drug delivery. nih.govresearchgate.net
Principle of Masking: The core design principle is the masking of the pharmacologically essential phenolic hydroxyl groups. researchgate.net In fosfestrol, this is achieved by esterification with phosphate groups. These phosphate moieties render the molecule inactive because the bulky and negatively charged groups at physiological pH prevent it from binding to the estrogen receptor. nih.govresearchgate.net
Enhanced Water Solubility: The parent drug, DES, is lipophilic with poor water solubility. The addition of two phosphate groups, which exist as sodium salts, dramatically increases the molecule's polarity and aqueous solubility. This makes it suitable for formulation as an intravenous solution. nih.gov
Improved Stability in Solution: Phosphate esters can be designed to have sufficient stability in aqueous solutions for pharmaceutical formulations, a critical requirement for injectable drugs. nih.gov The stability of the ester linkage is pH-dependent, and formulations can be optimized to ensure a viable shelf-life.
Targeted Activation: A key advantage of using phosphate esters is the potential for tissue-selective activation. The prodrug is cleaved by phosphatase enzymes, which are ubiquitous in the body but are found in particularly high concentrations in certain tissues, such as bone and the prostate gland. scirp.orgtaylorandfrancis.com In the context of prostate cancer treatment, the high levels of acid and alkaline phosphatases within prostate tumor cells are intended to hydrolyze fosfestrol, releasing the active cytotoxic agent DES directly at the site of action. nih.gov This targeted release helps to concentrate the active drug in the tumor tissue.
Table 3: Design Principles of this compound as a Prodrug
This table outlines the strategic chemical modifications made to create this compound and the resulting benefits for its use as a therapeutic agent.
| Design Principle | Chemical Modification | Consequence / Advantage |
|---|---|---|
| Increase Aqueous Solubility | Addition of two highly polar phosphate groups (as sodium salts). | Allows for high-concentration aqueous formulations suitable for intravenous administration. nih.gov |
| Render Molecule Temporarily Inactive | Masking of the 4,4'-hydroxyl groups via phosphorylation. | Prevents binding to estrogen receptors, reducing systemic estrogenic effects until the prodrug is activated. patsnap.com |
| Enable Targeted Bioactivation | Use of a phosphate ester linkage. | The prodrug is hydrolyzed to active DES by phosphatase enzymes, which are highly expressed in target tissues like the prostate. nih.gov |
| Improve Chemical Stability | Conversion to a phosphate ester salt. | Enhances stability in aqueous solution compared to other types of esters, allowing for a practical pharmaceutical shelf-life. nih.gov |
Comparative Academic Investigations
In vitro Cytotoxicity Comparisons with Diethylstilbestrol (B1670540) (DES) and Related Estrogens
Fosfestrol (B1227026) sodium itself is a prodrug and is considered non-toxic. ecancer.org Its cytotoxic effects are exerted after its conversion to the active metabolite, Diethylstilbestrol (DES). ecancer.org Research indicates that Fosfestrol (referred to as DESdP) is directly cytotoxic only after being dephosphorylated to DES. oup.com
In vitro studies have demonstrated that the growth-inhibiting effects of Fosfestrol are dependent on the presence of heat-labile phosphatases, typically found in fetal calf serum used in cell culture media, which facilitate its conversion to DES. oup.com
Comparative studies examining the cytotoxicity of Fosfestrol (DESdP) and DES in various human prostate cancer cell lines have found them to be equally cytotoxic. oup.com The dose at which 50% of cells are no longer viable (LD50) was observed to be in the concentration range of 19-25 µM for both compounds across all tested cell lines, including both androgen-insensitive (DU145, 1-LN, PC-3) and androgen-sensitive (LNCaP) prostate cancer cells. oup.com This suggests that the cytotoxic impact is independent of the cells' androgen sensitivity and estrogen receptor status. oup.com Contemporary research has further elucidated that DES can induce a direct apoptotic effect on prostate cancer cells. nih.gov
Comparative Analysis of Molecular Interaction Profiles with Receptor Systems
Fosfestrol is an inactive prodrug that requires metabolic conversion to DES to exert its biological effects. wikipedia.org As such, its molecular interaction profile is defined by the activity of DES. Diethylstilbestrol is a potent synthetic estrogen that functions as a full agonist for both primary estrogen receptors (ERs): ERα and ERβ. wikipedia.orgpatsnap.com
The interaction of DES with estrogen receptors initiates a cascade of cellular events. patsnap.com Upon binding, the activated receptor complex moves to the cell nucleus and binds to specific DNA sequences known as estrogen response elements (EREs), which in turn modulates the transcription of target genes. patsnap.com
Studies have reported specific binding affinities of DES for different estrogen receptors. While it has a high affinity for both ERα and ERβ, it shows a several-fold preference for the activation of ERβ. wikipedia.org The half-maximal effective concentration (EC50) values, which indicate the concentration required to elicit half of the maximum response, highlight this preference. Furthermore, DES acts as an inverse agonist for Estrogen-Related Receptors (ERRs), deactivating them by disrupting their interaction with coactivators. nih.gov This is achieved through a structural rearrangement of the receptor upon ligand binding. nih.gov The interaction of DES with ERα is structurally similar to that of the natural hormone estradiol, involving conserved hydrogen bonds with key amino acid residues within the receptor's ligand-binding domain. nih.gov
Future Directions in Academic Research
Development of Novel Research Probes and Tools Utilizing Fosfestrol (B1227026) Sodium's Mechanism
The unique chemical structure of Fosfestrol Sodium presents an opportunity for the development of novel research probes and tools to investigate biological systems. Its selective accumulation in certain tissues could be leveraged to design targeted molecular imaging agents. For instance, by conjugating a fluorescent dye or a positron-emitting radionuclide to the this compound scaffold, researchers could potentially visualize and track the biodistribution of the compound in real-time.
Moreover, the enzymatic conversion of this compound to DES by phosphatases could be exploited to create activatable probes. Such a probe would remain in a quenched or "off" state until it encounters the target enzyme, at which point the cleavage of the phosphate (B84403) groups would release the fluorophore or imaging agent, leading to a detectable signal. This approach could be invaluable for studying the activity and localization of specific phosphatases in both healthy and diseased states.
The development of bifunctional molecules based on the this compound backbone is another promising avenue. By attaching a cytotoxic payload or a small molecule inhibitor to this compound, it may be possible to create a targeted drug delivery system. The this compound moiety would act as a homing device, delivering the therapeutic agent to cells with high phosphatase activity.
Exploration of New Synthetic Pathways for Advanced Analogues
The synthesis of advanced analogues of this compound is a critical area for future research, aimed at enhancing its therapeutic index and exploring new biological activities. While the synthesis of Fosfestrol itself is established, the exploration of novel synthetic routes to create a diverse library of derivatives remains largely untapped.
A systematic structure-activity relationship (SAR) study of these new analogues would be essential to understand how different chemical modifications impact their biological activity. nih.gov This would involve synthesizing a series of related compounds and evaluating their efficacy and selectivity in various in vitro and in vivo models. The insights gained from such studies would guide the rational design of next-generation this compound derivatives with improved therapeutic properties.
Advanced Computational Modeling and Simulation Studies of Molecular Interactions
Advanced computational modeling and simulation techniques offer a powerful approach to investigate the molecular interactions of this compound at an atomic level. nih.govchemrxiv.orgmdpi.com Molecular docking studies can be employed to predict the binding modes of this compound and its potential analogues with various protein targets. This could include not only the estrogen receptors but also other enzymes and proteins that may be part of its uncharacterized molecular pathways. By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex, researchers can rationally design more potent and selective inhibitors. nih.gov
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a biological environment. plos.org These simulations can model the conformational changes that occur upon binding to a target protein and can help to elucidate the mechanism of action at a molecular level. For instance, MD simulations could be used to study the enzymatic cleavage of the phosphate groups by acid phosphatases, providing a detailed picture of the catalytic process. nih.gov
Quantum mechanical (QM) calculations can also be applied to study the electronic structure of this compound and its analogues. These calculations can provide valuable information about the molecule's reactivity and its ability to participate in various chemical reactions. By combining these computational approaches, researchers can gain a comprehensive understanding of the molecular interactions of this compound, which will be instrumental in the development of new and improved therapeutic agents.
Q & A
Q. What are the key pharmacological mechanisms of Fosfestrol Sodium, and how do researchers experimentally validate its activation pathway?
this compound requires enzymatic dephosphorylation to release diethylstilbestrol (DES), its active estrogenic metabolite. To validate this activation pathway:
- In vitro assays : Use phosphatase-rich tissue homogenates (e.g., liver or prostate) to quantify DES release via HPLC or LC-MS .
- Receptor binding studies : Employ competitive binding assays with radiolabeled estradiol to measure affinity for estrogen receptors (ER-α/ER-β) in cell lines .
- Control experiments : Compare activity in phosphatase-inhibited vs. untreated models to confirm activation dependency .
Q. Which analytical methods are most reliable for assessing this compound’s purity and stability in preclinical formulations?
Standard protocols include:
- Purity testing :
- Thin-layer chromatography (TLC): Use silica gel plates with a mobile phase of chloroform-methanol (9:1) to detect impurities .
- Infrared spectroscopy (IR): Compare sample spectra to reference peaks (e.g., phosphate ester bonds at 1250 cm⁻¹) .
- Stability assays :
- Accelerated degradation studies under varying pH (2–9) and temperatures (25–60°C) to identify hydrolysis byproducts .
Q. What factors influence this compound’s pharmacokinetics in experimental models, and how are these variables controlled?
Key factors include:
- Administration route : Intravenous delivery bypasses first-pass metabolism, yielding higher bioavailability than oral dosing. Use crossover studies in animal models to compare AUC (area under the curve) .
- Solubility : Prepare solutions in sterile water (pH-adjusted to 7.4) to avoid precipitation in IV lines .
- Protein binding : Measure free vs. albumin-bound fractions using ultrafiltration followed by LC-MS quantification .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in hormone-refractory prostate cancer models?
- Model selection : Use castration-resistant prostate cancer (CRPC) xenografts (e.g., PC-3 or DU-145 cells) in immunodeficient mice .
- Dosage regimen :
- Induction phase: 600–1200 mg/day IV for 5–10 days to achieve tumor regression .
- Maintenance phase: 300 mg/day orally for 10–20 days to assess long-term response .
- Outcome measures :
- Tumor volume (caliper measurements), PSA levels (ELISA), and histopathological analysis of ER-β expression .
- Control groups : Include anti-androgen therapies (e.g., enzalutamide) to compare mechanisms .
Q. How can contradictory findings between preclinical and clinical studies on this compound’s toxicity profile be resolved?
- Data reconciliation strategies :
- Dose normalization: Adjust animal doses to human equivalents using body surface area (BSA) scaling .
- Meta-analysis: Pool data from Phase II/III trials (e.g., thromboembolic events) and preclinical toxicity studies to identify species-specific sensitivities .
- Bias assessment: Apply GRADE criteria to evaluate study quality, focusing on blinding and sample size .
Q. What methodologies are recommended for systematic reviews of this compound’s clinical applications?
- Search strategy :
- Databases: PubMed, EMBASE, and Cochrane Library with terms like “this compound AND (prostate cancer OR hormone therapy)” .
- Inclusion criteria: Limit to randomized controlled trials (RCTs) and observational studies with ≥50 participants .
- Data extraction : Use dual-reviewer consensus for outcome measures (e.g., survival rates, adverse events) .
- Heterogeneity analysis : Apply I² statistics to quantify variability across studies; subgroup by dosage or cancer stage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
